FPR1 Antagonist Activity: Complete Loss of Function Relative to 2-Methyl-6-alkyl Analogs
In a direct head-to-head comparison within the same study, the target compound (Compound 8, CAS 185382-44-9) showed no detectable antagonist activity at FPR1 (IC₅₀ = N.A., i.e., >100 μM), while the most potent analog, Compound 10 (6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate), exhibited an IC₅₀ of 0.31 ± 0.13 μM with full efficacy (100%) in the FPR1-HL60 Ca²⁺ mobilization assay [1]. Compound 1 (6-ethyl-2-methyl-3-(1-ethyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate) showed intermediate activity with an IC₅₀ of 1.4 ± 0.24 μM [1]. This constitutes a >300-fold difference in potency between the unsubstituted scaffold and the lead analog.
| Evidence Dimension | FPR1 antagonist activity (inhibition of fMLF-induced Ca²⁺ mobilization) |
|---|---|
| Target Compound Data | IC₅₀ = N.A. (no activity detected up to highest concentration tested) |
| Comparator Or Baseline | Compound 10: IC₅₀ = 0.31 ± 0.13 μM; Compound 1: IC₅₀ = 1.4 ± 0.24 μM |
| Quantified Difference | >300-fold reduction in potency vs Compound 10; complete loss of activity |
| Conditions | FPR1-HL60 cells; fMLF-induced intracellular Ca²⁺ mobilization measured by FLIPR assay |
Why This Matters
This compound uniquely serves as the only commercially available, fully characterized negative control scaffold for FPR1 antagonist screening, enabling rigorous SAR studies that require an inactive baseline within the same chemical series.
- [1] Schepetkin, I.A., Kirpotina, L.N., Khlebnikov, A.I., Cheng, N., Ye, R.D., & Quinn, M.T. (2014). Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones. Biochemical Pharmacology, 92(4), 627–641. Table 1, Compounds 1, 8, and 10. View Source
